PF-00446687 - 862281-92-3

PF-00446687

Catalog Number: EVT-519066
CAS Number: 862281-92-3
Molecular Formula: C28H36F2N2O2
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-00446687 has been investigated for the treatment of Erectile Dysfunction.
Source and Classification

PF-00446687 was developed as part of a series of compounds aimed at modulating the melanocortin receptors, specifically targeting the melanocortin-4 receptor. It falls under the classification of melanocortin receptor agonists and is recognized for its pharmacological effects on appetite regulation and energy expenditure. The compound has been explored in various preclinical and clinical studies to assess its efficacy and safety profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-00446687 involves several key steps that leverage organic chemistry techniques. The compound is derived from a library of small molecules designed to interact selectively with the melanocortin-4 receptor. The synthetic route typically includes:

  1. Initial Screening: Identifying lead compounds through high-throughput screening against the melanocortin-4 receptor.
  2. Chemical Modifications: Iterative modifications to enhance potency and selectivity, including methyl substitutions and other functional group alterations.
  3. Purification: Utilizing chromatographic techniques to isolate the desired compound from by-products.
  4. Characterization: Employing spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of PF-00446687 .
Molecular Structure Analysis

Structure and Data

PF-00446687 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the melanocortin-4 receptor. The molecular formula, structural details, and stereochemistry are critical for understanding its biological activity.

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 347.39 g/mol
  • Structural Features: The compound contains amide linkages, aromatic rings, and various substituents that contribute to its binding affinity for the receptor.

The three-dimensional conformation of PF-00446687 allows it to effectively mimic endogenous ligands, thereby activating the melanocortin-4 receptor .

Chemical Reactions Analysis

Reactions and Technical Details

PF-00446687 undergoes specific chemical reactions that are essential for its functionality as an agonist. Key reactions include:

  1. Binding Interactions: The compound forms non-covalent interactions with the melanocortin-4 receptor, including hydrogen bonds and hydrophobic interactions.
  2. Metabolism: In vivo studies have shown that PF-00446687 is metabolized primarily in the liver, where it undergoes phase I metabolic processes (oxidation) followed by phase II conjugation reactions.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting pharmacokinetics and ensuring stability during storage .
Mechanism of Action

Process and Data

PF-00446687 exerts its pharmacological effects through selective activation of the melanocortin-4 receptor, which is involved in several physiological processes:

  1. Activation of Signaling Pathways: Upon binding to the receptor, PF-00446687 stimulates downstream signaling pathways involving cyclic adenosine monophosphate production, leading to increased neuronal activity in appetite-regulating centers of the brain.
  2. Regulation of Energy Homeostasis: By activating the melanocortin-4 receptor, PF-00446687 influences energy balance, promoting weight loss through appetite suppression and increased energy expenditure.
  3. Clinical Implications: Studies indicate that this mechanism may be beneficial in treating obesity-related disorders and improving sexual function in affected individuals .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-00446687 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water, affecting its bioavailability.
  • Stability: PF-00446687 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline structure.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

PF-00446687 has potential applications across several scientific domains:

  1. Obesity Treatment: As a selective agonist of the melanocortin-4 receptor, it holds promise for developing therapies aimed at reducing food intake and promoting weight loss.
  2. Sexual Dysfunction: Preliminary studies suggest efficacy in enhancing sexual function, making it a candidate for addressing sexual health issues.
  3. Research Tool: PF-00446687 serves as a valuable research tool for studying melanocortin signaling pathways, contributing to our understanding of energy homeostasis mechanisms .
Introduction to Melanocortin Receptor-Targeted Pharmacotherapy

Historical Context of Melanocortin Receptor Agonism in Drug Development

The therapeutic targeting of melanocortin receptors (MCRs) represents a convergence of serendipitous genetic discoveries and rational drug design. Initial observations in the 1990s revealed that agouti mice—characterized by ectopic expression of the MC1R antagonist agouti peptide—developed not only yellow fur but also profound obesity and metabolic dysfunction. This phenotype was later attributed to unintended cross-reactivity with central MC4 receptors, establishing MC4R as a critical regulator of energy balance and sexual function [3]. Early peptide-based agonists like α-MSH and adrenocorticotropic hormone (ACTH) demonstrated the broad physiological influence of melanocortin pathways but suffered from poor pharmacokinetic properties and receptor promiscuity. For instance, endogenous α-MSH exhibits binding affinities (Ki) ranging from 0.03 nM at MC1R to >8000 nM at MC5R, highlighting its lack of selectivity [2].

The first generation of clinical candidates focused on peptide optimization. Bremelanotide (a cyclic heptapeptide analog) gained FDA approval for hypoactive sexual desire disorder in 2019 but retained significant activity at MC1R and MC3R, leading to side effects like hypertension and skin pigmentation changes [2]. Similarly, setmelanotide—developed for monogenic obesity disorders—showed unprecedented MC4R selectivity (>140-fold over MC3R) but required subcutaneous administration due to its peptide backbone [3]. These limitations catalyzed efforts to discover non-peptidic agonists that could combine oral bioavailability with enhanced receptor specificity. Pfizer's PF-00446687 emerged from this initiative as a pioneering brain-penetrant small molecule designed to overcome the pharmacological barriers of peptide therapeutics [1] [5].

Rationale for MC4 Receptor Selectivity in Therapeutic Design

The five melanocortin receptor subtypes (MC1R–MC5R) exhibit distinct expression patterns and physiological roles, making subtype selectivity paramount for minimizing off-target effects:

  • MC1R: Primarily mediates skin/hair pigmentation; activation causes hyperpigmentation [2]
  • MC2R: Exclusive adrenal receptor for ACTH-driven corticosteroidogenesis [3]
  • MC3R: Regulates feed efficiency and nutrient partitioning; genetic deletion increases adiposity without hyperphagia [3]
  • MC4R: Expressed in hypothalamic nuclei controlling appetite, sexual arousal, and autonomic functions; loss-of-function mutations cause severe obesity and hypogonadism [3] [6]
  • MC5R: Modulates exocrine gland secretion; peripherally focused [2]

Table 1: Functional Selectivity Requirements for Melanocortin Receptor-Targeted Therapeutics

ReceptorPrimary Physiological RoleConsequence of Non-Selective Activation
MC1RSkin/hair pigmentationHyperpigmentation, unintended darkening
MC2RAdrenal steroidogenesisUncontrolled cortisol release
MC3RNutrient partitioningAltered fat mass accumulation
MC4RAppetite, sexual functionTarget therapeutic effects
MC5RExocrine secretionIncreased sebum/sweat production

MC4R emerged as the optimal target for sexual dysfunction and obesity due to its dense expression in brain regions like the paraventricular nucleus (PVN) and nucleus tractus solitarius (NTS). These areas integrate signals from leptin, insulin, and sexual hormones to modulate arousal, satiety, and autonomic responses [3] [6]. Critically, MC4R requires only the tripeptide pharmacophore (Phe-Arg-Trp) for activation—less complex than the tetrapeptide needed for MC1R/MC3R—making it more amenable to small-molecule targeting [2]. PF-00446687 exploited this minimal pharmacophore requirement through its optimized stereochemistry and hydrophobic interactions, achieving >80-fold selectivity over other MCRs [1] [4].

PF-00446687 as a Case Study in Non-Peptidic Agonist Innovation

PF-00446687 ((3R,4R,5S)-1-([(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol) exemplifies the medicinal chemistry strategy to "peptidomimetic" conversion. Its design replaced the unstable His-Phe-Arg-Trp core of α-MSH with a rigid phenylpiperidine scaffold decorated with fluorinated aryl groups to enhance CNS penetration and metabolic stability [4] [7]. Key innovations included:

  • Stereochemical Precision: Five defined stereocenters enabled optimal docking with MC4R’s transmembrane helices, particularly interactions with Asp122 and Glu124 residues critical for receptor activation [4].
  • Brain Penetration: LogP of 4.78 and molecular weight of 470.59 g/mol facilitated blood-brain barrier crossing, evidenced by in vivo microdialysis studies showing hypothalamic exposure [4] [7].
  • Selectivity Engineering: PF-00446687 exhibited an EC50 of 12 ± 1 nM at MC4R versus 1,020 nM (MC1R), 1,160 nM (MC3R), and 1,980 nM (MC5R)—a >85-fold functional selectivity window [4].

Table 2: Comparative Profile of PF-00446687 vs. Peptide-Based MC4R Agonists

PropertyPF-00446687BremelanotideSetmelanotide
Molecular Weight470.59 g/mol1,025.2 g/mol1,644.9 g/mol
Administration RouteOralSubcutaneousSubcutaneous
MC4R EC5012 ± 1 nM0.98 nM0.27 nM
Selectivity (MC4R vs. MC1/3/5R)>85-fold<10-fold>140-fold
Key AdvantageBlood-brain barrier penetrationClinical efficacyUltra-high selectivity

In proof-of-concept clinical testing (NCT unreported), PF-00446687 demonstrated dose-dependent efficacy in erectile dysfunction (ED) patients. The 200 mg dose restored erectile responses comparable to 100 mg sildenafil (Viagra®) as measured by Rigiscan® plethysmography, though lower doses (unspecified) were ineffective [1] [8]. Notably, its effects were attributed to central pro-erectile pathways rather than peripheral vasodilation—a mechanistic distinction from phosphodiesterase-5 inhibitors like sildenafil [5]. Despite promising Phase I results, development was discontinued prematurely, possibly due to off-target activity at sigma receptors (Ki = 330 nM) and muscarinic channels (Ki = 730 nM) observed in CEREP panel screening [4] [8]. Nevertheless, PF-00446687 validated MC4R-selective agonism as a viable strategy for central sexual dysfunction disorders and provided a chemical template for subsequent candidates like libmelanotide and macrelantide [1] [5].

Properties

CAS Number

862281-92-3

Product Name

PF-00446687

IUPAC Name

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone

Molecular Formula

C28H36F2N2O2

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1

InChI Key

WHPJOAUPIZDJNX-YTEQHECZSA-N

SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C

Synonyms

1-((1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol
PF 00446687
PF-00446687
PF-446687
PF00446687

Canonical SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.